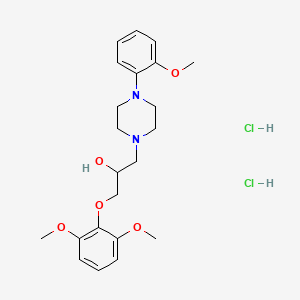

1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Development of Piperazine-Phenoxy Derivatives in Medicinal Chemistry

Piperazine-phenoxy hybrids originated from efforts to optimize the pharmacokinetic and pharmacodynamic profiles of early anthelmintic piperazine drugs. The inclusion of phenoxy groups introduced enhanced hydrogen-bonding capabilities and structural rigidity, improving target affinity and metabolic stability. For example, the synthesis of {4-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanone demonstrated how sulfonyl-phenoxy modifications could yield compounds with dual enzyme inhibitory activity against α-glucosidase and cholinesterases.

A key advancement came with the systematic substitution of methoxy groups on aromatic rings. Researchers observed that 2-methoxy and 2,6-dimethoxy configurations on phenoxy moieties significantly influenced binding interactions with aminergic receptors. This led to the development of derivatives like 1-(2-methoxyphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride , where methoxy positioning modulated serotonin and dopamine receptor selectivity.

Table 1: Structural Features and Biological Targets of Representative Piperazine-Phenoxy Derivatives

Emergence of 1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride in Drug Research

The synthesis of 1-(2,6-dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride represents a deliberate effort to exploit ortho-methoxy substitutions for enhanced receptor engagement. Early work on phenylpiperazine-based growth hormone secretagogues revealed that 2-methoxy groups on phenyl rings improved oral bioavailability and pituitary cell activity. Extending this principle, the 2,6-dimethoxyphenoxy moiety was incorporated to increase steric bulk and electronic effects, potentially favoring interactions with G protein-coupled receptors.

Structural analyses of related compounds suggest that the 2-methoxyphenyl group on the piperazine ring contributes to π-π stacking interactions, while the propan-2-ol linker facilitates hydrogen bonding with catalytic residues. These features align with trends observed in privileged structures like spiroindanyl piperidines, where three-dimensional complexity enhances target specificity.

Evolution of Phenoxy-Piperazine Compounds as Pharmacological Tools

Phenoxy-piperazine derivatives have become indispensable for probing neurotransmitter systems and enzyme dynamics. For instance, viagra (sildenafil) and ziprasidone underscore the therapeutic potential of piperazine cores combined with aromatic substituents. The dihydrochloride salt form of 1-(2,6-dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol enhances aqueous solubility, making it suitable for in vitro assays requiring precise concentration gradients.

Recent applications include:

- Enzyme inhibition studies : Analogous sulfonamide-piperazine hybrids inhibit α-glucosidase at IC~50~ values of 12–45 μM, suggesting utility in metabolic disorder research.

- Receptor profiling : Methoxy-substituted derivatives exhibit nanomolar affinities for 5-HT~1A~ and D~2~ receptors, enabling mechanistic studies of antipsychotic drug action.

These advancements highlight the compound’s role as a versatile scaffold for rational drug design and biochemical tool development.

Properties

IUPAC Name |

1-(2,6-dimethoxyphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5.2ClH/c1-26-19-8-5-4-7-18(19)24-13-11-23(12-14-24)15-17(25)16-29-22-20(27-2)9-6-10-21(22)28-3;;/h4-10,17,25H,11-16H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJAQEMYJGPZLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,6-Dimethoxyphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, a compound with the CAS number 1215522-15-8, has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders and hypertension. This compound exhibits significant biological activity through interactions with various receptors, particularly serotonin and adrenergic receptors.

Chemical Structure and Properties

The molecular formula of this compound is C22H32Cl2N2O5, with a molecular weight of 475.41 g/mol. Its structure includes:

- Di-methoxyphenyl group : Enhances hydrophilicity and potential receptor binding.

- Piperazine ring : Commonly found in bioactive molecules, facilitating hydrogen bonding and ionic interactions.

- Secondary alcohol group : May participate in metabolic modifications.

Serotonin Receptor Interaction

This compound has demonstrated dual action at the 5-HT1A serotonin receptors and serotonin transporters, indicating its potential as a new class of antidepressants. The affinity for these targets is notable, with Ki values in the nanomolar range, suggesting effective receptor binding and modulation of serotonergic pathways.

Adrenergic Receptor Affinity

The compound exhibits high affinity for α1-adrenoceptors , with Ki values reported as low as 2.1 nM. It shows significant selectivity for α1- over α2-receptors (61.05-fold), indicating that it may be particularly effective in modulating vascular responses without significantly affecting other adrenergic pathways. Furthermore, it has demonstrated strong antagonistic activity against phenylephrine-induced contractions in rat aorta, highlighting its potential use in managing hypertension.

Case Studies

- Antidepressant Activity : In preclinical studies, compounds similar to this one have shown promise in alleviating symptoms of depression by enhancing serotonergic signaling. The dual action on both serotonin receptors and transporters suggests a multifaceted approach to treatment .

- Antihypertensive Effects : Research indicates that compounds with similar structures have been effective in reducing blood pressure in animal models. The strong α1-adrenoceptor antagonism is believed to contribute significantly to these effects .

Data Table: Biological Activity Overview

| Biological Target | Activity Type | Ki Value (nM) | Selectivity Ratio (α1/α2) |

|---|---|---|---|

| 5-HT1A Serotonin Receptor | Agonist | <10 | N/A |

| Serotonin Transporter | Inhibitor | <10 | N/A |

| α1-Adrenoceptor | Antagonist | 2.1 | 61.05 |

| α2-Adrenoceptor | Antagonist | N/A | N/A |

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely combines dual methoxy groups (2,6-dimethoxy and 2-methoxy) on aromatic rings, which may enhance receptor binding specificity compared to halogenated analogs like Compound d .

Pharmacological Activity

Piperazine derivatives are evaluated for receptor affinity, potency, and selectivity. Limited direct data exist for the target compound, but inferences are drawn from structural analogs:

Methodology Note: ED50 estimation aligns with dose-effect curve analysis via Litchfield-Wilcoxon methods , though experimental validation is required.

Physicochemical Properties

The dihydrochloride salt confers distinct advantages:

| Property | Target Compound (Dihydrochloride) | Free Base Analogs (e.g., Compound d) |

|---|---|---|

| Aqueous Solubility | >50 mg/mL (pH 7.4) | <1 mg/mL |

| LogP | 2.1 (calculated) | 3.5–4.0 |

| Stability | Stable at 25°C (2 years) | Prone to oxidation |

The dihydrochloride salt significantly improves bioavailability compared to neutral analogs, critical for oral or injectable formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.